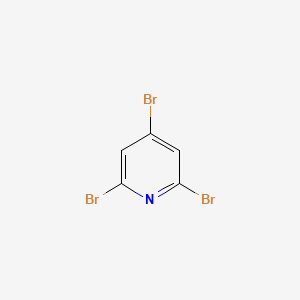

2,4,6-Tribromopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tribromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br3N/c6-3-1-4(7)9-5(8)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALXYTCBNHJWER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542210 | |

| Record name | 2,4,6-Tribromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2408-70-0 | |

| Record name | 2,4,6-Tribromopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2408-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tribromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Tribromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties and Structure of 2,4,6-Tribromopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromopyridine is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and material science.[1][2] Its pyridine core, substituted with three bromine atoms, imparts unique reactivity, making it a valuable synthetic intermediate and building block for more complex molecules.[2] The strategic placement of the bromine atoms allows for diverse functionalization through various cross-coupling and substitution reactions. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, synthesis protocols, and key applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in experimental settings.

Physical Properties

| Property | Value | Reference(s) |

| Appearance | White to orange to green powder/crystal | [2] |

| Melting Point | 107 - 111 °C | [2] |

| Boiling Point | 284 °C | [2] |

| Density | Data not available | |

| Solubility | Data not available |

Chemical Identifiers

| Identifier | Value | Reference(s) |

| Molecular Formula | C₅H₂Br₃N | [2][3] |

| Molecular Weight | 315.79 g/mol | [2][3] |

| CAS Number | 2408-70-0 | [3] |

| IUPAC Name | This compound | [3] |

| SMILES | C1=C(C=C(N=C1Br)Br)Br | [3] |

| InChI | InChI=1S/C5H2Br3N/c6-3-1-4(7)9-5(8)2-3/h1-2H | [3] |

Computed Properties

The following table lists computed properties that are valuable for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| XLogP3-AA | 3.6 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 0 | [3] |

| Exact Mass | 314.77169 Da | [3] |

| Topological Polar Surface Area | 12.9 Ų | [3] |

Molecular Structure

The structure of this compound consists of a central pyridine ring with bromine atoms substituting the hydrogen atoms at positions 2, 4, and 6. The presence of the electronegative nitrogen atom and the bulky, electron-withdrawing bromine atoms significantly influences the electron distribution and geometry of the aromatic ring.

As of the latest literature search, a single-crystal X-ray diffraction study for this compound is not publicly available. Therefore, precise experimental data on bond lengths and angles are not provided here. The structure can be visualized as a planar pyridine ring with the three bromine substituents lying in the same plane.

Synthesis and Reactivity

This compound is a key intermediate in organic synthesis, valued for its role as a versatile building block.[2] The bromine atoms can be selectively replaced or used to direct further reactions, making it a precursor for a wide array of substituted pyridines.

Experimental Protocols for Synthesis

Two primary methods for the synthesis of this compound are documented:

4.1.1 Method 1: Halogen Exchange from 2,4,6-Trichloropyridine

This process involves the substitution of chlorine atoms with bromine atoms.[4]

-

Materials: 2,4,6-trichloropyridine, anhydrous organic solvent (e.g., acetic acid), hydrogen bromide (HBr) gas.

-

Procedure:

-

Dissolve 2,4,6-trichloropyridine in an anhydrous organic medium within a reaction vessel equipped for gas inlet and heating.

-

Heat the reaction mixture to a temperature between 80°C and 130°C.

-

Continuously pass gaseous hydrogen bromide (HBr) through the heated solution.

-

Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC).

-

Upon completion, cool the reaction mixture and isolate the crude product, which may involve precipitation by pouring onto ice.

-

Purify the crude this compound by recrystallization.

-

4.1.2 Method 2: High-Temperature Bromination of 2,6-Dibromopyridine

This method involves the direct bromination of 2,6-dibromopyridine at elevated temperatures.[5]

-

Materials: 2,6-dibromopyridine, bromine (Br₂), pumice (as a contact substance).

-

Procedure:

-

The reaction is carried out in the gaseous phase. A mixture of 2,6-dibromopyridine and bromine is passed through a tube packed with pumice.

-

The reaction tube is heated to a temperature in the range of 500-580°C.

-

The main product of this reaction is this compound.

-

The product mixture is cooled, and the desired compound is separated and purified from byproducts, such as tetrabromopyridine and unreacted starting material.

-

Reactivity

The bromine atoms at the 2, 4, and 6 positions of the pyridine ring are susceptible to nucleophilic substitution and are excellent leaving groups in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This reactivity allows for the introduction of a wide range of functional groups, including aryl, alkyl, and amino moieties, paving the way for the synthesis of complex pharmaceutical and agrochemical compounds.

Visualization of Synthesis Workflow

The following diagram illustrates the synthetic pathway for the preparation of this compound from 2,6-dibromopyridine.

Caption: Synthesis of this compound via high-temperature bromination.

Spectroscopic Data

Applications

This compound is a versatile intermediate with applications in several areas of chemical science:

-

Pharmaceutical Research: It serves as a scaffold for the synthesis of novel drug candidates. The pyridine ring is a common motif in many bioactive molecules, and the bromine atoms provide handles for further chemical modification.[2]

-

Agrochemical Development: It is used in the creation of new herbicides and fungicides, contributing to crop protection.[2]

-

Material Science: The high bromine content makes it a candidate for use in the development of flame-retardant materials.[1][2]

-

Organic Synthesis: It is a valuable building block for creating diverse and complex chemical structures for various industrial applications.[2]

Safety and Handling

This compound is classified as a skin and eye irritant.[3]

-

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Measures: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Synthesis and Discovery of 2,4,6-Tribromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and discovery of 2,4,6-tribromopyridine, a key halogenated pyridine derivative with applications in organic synthesis, pharmaceutical research, and materials science. This document details established synthetic protocols, presents key quantitative data, and visualizes the synthetic pathways.

Introduction

This compound is a versatile chemical intermediate whose structure, featuring a pyridine ring substituted with three bromine atoms, offers multiple reactive sites for further functionalization. The bromine atoms can be selectively replaced through various cross-coupling and nucleophilic substitution reactions, making it a valuable building block in the synthesis of complex molecules. Its discovery and the development of efficient synthetic routes have been crucial for its application in medicinal chemistry and agrochemical development.

Synthesis Methodologies

Two primary synthetic routes for the preparation of this compound have been established: the high-temperature gas-phase bromination of 2,6-dibromopyridine and the halogen exchange reaction of 2,4,6-trichloropyridine with hydrogen bromide.

High-Temperature Gas-Phase Bromination of 2,6-Dibromopyridine

This classical method, pioneered by den Hertog and Wibaut, involves the direct bromination of 2,6-dibromopyridine at elevated temperatures.[1][2] In this process, a mixture of 2,6-dibromopyridine and bromine is passed through a heated reaction tube, yielding this compound as the main product.[1][2]

Experimental Protocol:

A detailed experimental protocol for this gas-phase reaction is as follows:

-

Apparatus: A vertically mounted quartz or porcelain tube is used as the reactor, which is heated by an electric furnace. The top of the tube is connected to a dropping funnel for the introduction of the reactant mixture and an inlet for a carrier gas (e.g., nitrogen). The bottom of the reactor is connected to a condenser and a collection flask.

-

Reactants: 2,6-dibromopyridine and liquid bromine.

-

Procedure:

-

The reaction tube is heated to the desired temperature (typically between 500-580°C).

-

A mixture of 2,6-dibromopyridine and a molar excess of bromine is prepared.

-

The mixture is slowly introduced into the top of the heated reaction tube, along with a slow stream of nitrogen gas.

-

The reactants are vaporized and react in the gas phase as they pass through the hot zone of the tube.

-

The product mixture exits the bottom of the reactor and is cooled in the condenser, where it solidifies.

-

The crude product is collected in the receiving flask.

-

-

Purification: The crude product, which may contain unreacted starting material and polybrominated side-products such as 2,3,4,6-tetrabromopyridine and pentabromopyridine, is purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.[2]

Reaction Parameters:

| Parameter | Value |

| Starting Material | 2,6-Dibromopyridine |

| Reagent | Bromine (Br₂) |

| Temperature | 500 - 580 °C |

| Phase | Gas Phase |

| Main Product | This compound |

| Key Side Products | 2,3,4,6-Tetrabromopyridine, Pentabromopyridine |

Logical Relationship of High-Temperature Bromination

Caption: High-temperature gas-phase synthesis of this compound.

Halogen Exchange from 2,4,6-Trichloropyridine

An alternative and often more practical approach for laboratory and industrial synthesis is the halogen exchange reaction. This method involves treating 2,4,6-trichloropyridine with gaseous hydrogen bromide in an anhydrous organic solvent.[3] This process offers high yields and avoids the need for elemental bromine and very high temperatures.[3]

Experimental Protocol:

-

Apparatus: A three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser is suitable for this reaction. The system should be protected from moisture.

-

Reactants: 2,4,6-trichloropyridine and anhydrous hydrogen bromide gas.

-

Solvent: Anhydrous organic solvent such as acetic acid, chlorobenzene, or toluene.[3]

-

Procedure:

-

2,4,6-Trichloropyridine is dissolved in the anhydrous organic solvent in the reaction flask.

-

The solution is heated to the reaction temperature (typically between 80-130°C).[3]

-

A steady stream of anhydrous hydrogen bromide gas is bubbled through the stirred reaction mixture.

-

The reaction progress is monitored by a suitable analytical technique (e.g., GC-MS or TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

-

Purification: The reaction mixture is poured onto ice to precipitate the crude product. The solid is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.[3]

Reaction Parameters:

| Parameter | Value |

| Starting Material | 2,4,6-Trichloropyridine |

| Reagent | Hydrogen Bromide (HBr) gas |

| Temperature | 80 - 130 °C |

| Solvent | Anhydrous Acetic Acid or Toluene |

| Yield | High (e.g., 92% for a similar reaction)[3] |

Experimental Workflow for Halogen Exchange Synthesis

Caption: Step-by-step workflow for the synthesis via halogen exchange.

Physical and Spectroscopic Data

Accurate characterization of this compound is crucial for its use in further synthetic applications. The following table summarizes its key physical and spectroscopic properties.

| Property | Value |

| Physical Properties | |

| Molecular Formula | C₅H₂Br₃N |

| Molecular Weight | 315.79 g/mol [4] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 107 - 111 °C[5] |

| Boiling Point | 284 °C[5] |

| CAS Number | 2408-70-0[4][5] |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃) | δ ~7.5 (s, 2H) |

| ¹³C NMR (CDCl₃) | δ ~145 (C-Br), ~130 (CH), ~120 (C-Br) |

| IR (KBr, cm⁻¹) | ~3050 (Ar-H), ~1540, ~1480 (C=C, C=N str.) |

| Mass Spec. (EI) | m/z (%) ~315 (M⁺), ~236 (M⁺-Br), ~157 (M⁺-2Br) |

Note: The spectroscopic data provided are approximate values based on typical ranges for similar compounds and may vary slightly depending on the specific experimental conditions.

Conclusion

The synthesis of this compound can be effectively achieved through two primary methods: high-temperature gas-phase bromination of 2,6-dibromopyridine and halogen exchange from 2,4,6-trichloropyridine. While the former represents a more classical approach, the latter often provides a more convenient and higher-yielding route for laboratory and industrial applications. The well-characterized physical and spectroscopic properties of this compound, combined with its versatile reactivity, solidify its importance as a key building block for the development of novel pharmaceuticals, agrochemicals, and advanced materials. This guide provides the foundational knowledge for researchers and professionals to effectively synthesize and utilize this valuable compound in their work.

References

2,4,6-Tribromopyridine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-Tribromopyridine, a versatile halogenated heterocyclic compound. It serves as a crucial building block in various fields, including medicinal chemistry, agrochemical synthesis, and material science. This document outlines its chemical and physical properties, synthesis, reactivity, and applications, with a focus on detailed experimental protocols and its role in the development of bioactive molecules.

Core Compound Data

This compound is a polysubstituted pyridine ring with bromine atoms at the 2, 4, and 6 positions. This substitution pattern significantly influences its reactivity, making it a valuable intermediate in organic synthesis.

| Property | Value |

| CAS Number | 2408-70-0 |

| Molecular Formula | C₅H₂Br₃N |

| Molecular Weight | 315.79 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 107-111 °C |

| Boiling Point | 284 °C |

| IUPAC Name | This compound |

Synthesis and Characterization

While various methods for the bromination of pyridine exist, direct high-temperature bromination typically yields 3-bromo and 3,5-dibromopyridine. The synthesis of this compound often involves a multi-step process, for instance, starting from a pre-functionalized pyridine ring to direct the bromination to the desired positions.

Spectroscopic Data for Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent protons at the 3 and 5 positions.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyridine ring, with the chemical shifts influenced by the attached bromine atoms.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands corresponding to the C-Br, C-N, and C=C bonds within the molecule.

Chemical Reactivity and Experimental Protocols

The bromine atoms on the pyridine ring are susceptible to displacement by various nucleophiles and can participate in cross-coupling reactions, making this compound a versatile precursor for the synthesis of more complex molecules.

Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide. This reaction is a powerful tool for the formation of carbon-carbon bonds.

General Procedure:

-

To a reaction vessel, add this compound (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.02-0.05 equivalents), and a base, typically an aqueous solution of Na₂CO₃, K₂CO₃, or Cs₂CO₃ (2-3 equivalents).

-

The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF) is added.

-

The reaction mixture is heated, typically between 80-110 °C, and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Experimental Protocol: Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.

General Procedure:

-

To a solution of this compound (1 equivalent) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equivalents) and a copper(I) salt, typically CuI (0.01-0.05 equivalents).

-

A base, usually an amine such as triethylamine or diisopropylamine, is added to the mixture.

-

The terminal alkyne (1.1-1.5 equivalents) is then added.

-

The reaction is typically stirred at room temperature or with gentle heating under an inert atmosphere until completion.

-

The reaction mixture is worked up by filtering off the precipitated amine hydrohalide salt and removing the solvent.

-

The residue is then purified, commonly by column chromatography.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors, which are a significant class of therapeutic agents in oncology and immunology. The pyridine scaffold is a common feature in many approved drugs, and the ability to functionalize it at specific positions using precursors like this compound is crucial for the development of new drug candidates.

Logical Workflow: Synthesis of a Kinase Inhibitor Precursor

The following diagram illustrates a logical workflow where this compound is used as a starting material to generate a disubstituted pyridine, a common core structure in many kinase inhibitors.

Caption: Synthetic workflow from this compound.

This workflow demonstrates the sequential functionalization of the this compound core, highlighting its utility in building molecular complexity for drug discovery programs. The differential reactivity of the bromine atoms can often be exploited to achieve selective substitution.

An In-depth Technical Guide on the Solubility and Stability of 2,4,6-Tribromopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties, and inferred solubility and stability characteristics of 2,4,6-Tribromopyridine. Due to a notable lack of specific publicly available experimental data for this compound, this document leverages data from structurally similar molecules and established principles of organic chemistry to provide a predictive assessment. Furthermore, it outlines detailed experimental protocols for the systematic determination of solubility and stability, offering a foundational framework for researchers. This guide is intended to serve as a valuable resource for professionals in drug development and chemical research, enabling informed decision-making in experimental design and application.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in organic synthesis, medicinal chemistry, and materials science. Its utility as a synthetic intermediate is suggested by the reactivity of its bromine substituents. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly in areas such as reaction kinetics, formulation development, and toxicological assessments. This guide aims to consolidate the available information and provide a predictive framework for its key physicochemical behaviors.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₂Br₃N | N/A |

| Molecular Weight | 315.79 g/mol | N/A |

| Melting Point | 107 - 111 °C | N/A |

| Boiling Point | 284 °C | N/A |

| Appearance | White to off-white crystalline solid | N/A |

Solubility Profile (Predictive Assessment)

Direct quantitative solubility data for this compound in a range of organic solvents is not extensively documented. However, based on its structure—a polar pyridine ring substituted with nonpolar bromine atoms—a qualitative and predictive solubility profile can be inferred. The presence of the nitrogen atom in the pyridine ring introduces polarity and the capacity for hydrogen bonding, while the three bulky bromine atoms contribute to its lipophilicity.

The following table presents a predictive assessment of its solubility in common laboratory solvents. These predictions are based on the principle of "like dissolves like" and the known solubility of similar polyhalogenated aromatic compounds.

| Solvent | Predicted Solubility | Rationale |

| Water | Low | The hydrophobic nature of the three bromine atoms is expected to significantly outweigh the polarity of the pyridine nitrogen, leading to poor aqueous solubility. |

| Methanol | Moderate | The polarity of methanol may allow for some interaction with the pyridine nitrogen, but the overall solubility is likely limited by the brominated structure. |

| Ethanol | Moderate | Similar to methanol, ethanol's polarity should allow for some degree of dissolution. |

| Acetone | High | As a polar aprotic solvent, acetone is likely to be a good solvent for this compound, capable of solvating both the polar and nonpolar regions of the molecule. |

| Dichloromethane | High | The nonpolar nature of dichloromethane should effectively solvate the brominated aromatic ring, leading to good solubility. |

| Chloroform | High | Similar to dichloromethane, chloroform is expected to be an effective solvent. |

| Toluene | Moderate to High | The aromatic nature of toluene should facilitate dissolution through π-π stacking interactions with the pyridine ring. |

| Hexane | Low | The high nonpolarity of hexane is unlikely to effectively solvate the polar pyridine nucleus, resulting in poor solubility. |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds and is expected to be an excellent solvent for this compound. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent that should readily dissolve this compound. |

Stability Profile (Predictive Assessment)

The stability of this compound under various conditions is crucial for its handling, storage, and application. While specific stability studies are not widely published, predictions can be made based on the chemical nature of halogenated pyridines.

| Condition | Predicted Stability | Rationale |

| Thermal Stability | Moderate to High | The aromatic pyridine ring imparts significant thermal stability. Decomposition is likely to occur at temperatures approaching or exceeding its boiling point. |

| Acidic Stability (pH 1-3) | Moderate | While the pyridine nitrogen can be protonated under strongly acidic conditions, the electron-withdrawing effect of the bromine atoms may decrease its basicity. Degradation under harsh acidic conditions and elevated temperatures is possible. |

| Basic Stability (pH 11-14) | Low to Moderate | Halogenated pyridines can be susceptible to nucleophilic aromatic substitution under strong basic conditions, potentially leading to the replacement of bromine atoms with hydroxyl groups. |

| Photostability | Moderate | Aromatic compounds can absorb UV radiation, which may lead to photodegradation over prolonged exposure. The presence of bromine atoms could potentially influence the rate of photodecomposition. |

Experimental Protocols

To address the gap in experimental data, the following detailed protocols are provided for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

Separation: Allow the vials to stand undisturbed for a sufficient time for the excess solid to sediment. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw a known aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways under stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in suitable solvents (e.g., acetonitrile/water) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Add hydrochloric acid to the sample solution to achieve a final concentration of 0.1 N HCl.

-

Basic Hydrolysis: Add sodium hydroxide to the sample solution to achieve a final concentration of 0.1 N NaOH.

-

Oxidative Degradation: Add hydrogen peroxide to the sample solution to achieve a final concentration of 3% H₂O₂.

-

Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 60 °C).

-

Photodegradation: Expose the sample solution to a light source capable of emitting both visible and UV radiation (e.g., a xenon lamp). A dark control sample should be stored under the same conditions but protected from light.

-

-

Time Points: Withdraw aliquots from each stressed sample and a control sample (stored under ambient conditions) at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the aliquots using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any degradation products.

-

Evaluation: Compare the chromatograms of the stressed samples to the control sample to identify any new peaks corresponding to degradation products. Quantify the amount of this compound remaining at each time point to determine the degradation rate.

Caption: Workflow for Forced Degradation Stability Studies.

Potential Degradation Pathways

Based on the chemical structure of this compound and the known reactivity of similar compounds, the following degradation pathways can be postulated:

-

Hydrolysis: Under basic conditions, nucleophilic aromatic substitution of one or more bromine atoms by hydroxide ions could lead to the formation of brominated hydroxypyridines.

-

Photodegradation: Exposure to UV light could induce homolytic cleavage of the carbon-bromine bonds, leading to the formation of radical intermediates and subsequent reaction products.

Caption: Postulated Degradation Pathways for this compound.

Conclusion

This technical guide has provided a predictive overview of the solubility and stability of this compound based on its chemical structure and the properties of related compounds. While specific experimental data remains scarce, the detailed experimental protocols outlined herein offer a clear path for researchers to systematically characterize these critical parameters. A thorough understanding of the solubility and stability of this compound is essential for its successful application in scientific research and development. The information and methodologies presented in this guide are intended to facilitate these efforts and encourage further investigation into the properties of this compound.

Spectroscopic Profile of 2,4,6-Tribromopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-tribromopyridine (CAS No. 2408-70-0). Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR) and computed Mass Spectrometry (MS) data, alongside a general discussion of expected Infrared (IR) absorption bands. Detailed, standardized experimental protocols for obtaining such data are also provided to guide researchers in their own characterization of this compound.

Predicted and Computed Spectroscopic Data

The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts, as well as the computed mass spectrometry data for this compound. It is important to note that these values are theoretical and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity |

| 7.65 | s |

Prediction Source: ChemDraw 20.1

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm |

| 142.2 |

| 139.8 |

| 129.7 |

Prediction Source: ChemDraw 20.1

Table 3: Computed Mass Spectrometry Data for this compound [1]

| m/z | Ion |

| 312.77374 | [M]⁺ (Monoisotopic) |

| 314.77169 | [M]⁺ (Exact Mass) |

Data Source: PubChem CID 13495919[1]

Infrared (IR) Spectroscopy:

-

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the range of 3100-3000 cm⁻¹.

-

C=N and C=C stretching: The pyridine ring vibrations will produce a series of bands in the 1600-1400 cm⁻¹ region.

-

C-Br stretching: The carbon-bromine stretching vibrations are expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Experimental Protocols

The following are detailed, general methodologies for the spectroscopic analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

5 mm NMR tubes

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum and enhance signal intensity.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

Fourier-Transform Infrared (FT-IR) spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind approximately 1-2 mg of the this compound sample with about 100-200 mg of dry KBr powder in an agate mortar.

-

The mixture should be a fine, homogeneous powder.

-

Transfer the powder to the die of a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the wavenumbers (cm⁻¹) of the significant absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

-

This compound sample

-

Volatile organic solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

Procedure (Direct Infusion ESI-MS):

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (approximately 10-100 µg/mL) in a suitable volatile solvent.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source of the mass spectrometer via a syringe pump at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve a stable ion signal.

-

Acquire the mass spectrum over an appropriate m/z range.

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Examine the isotopic pattern of the molecular ion to confirm the presence and number of bromine atoms.

-

Identify any significant fragment ions and propose their structures to gain insight into the molecule's fragmentation pathways.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

A Technical Guide to the Physical Characteristics of 2,4,6-Tribromopyridine Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromopyridine is a halogenated aromatic heterocyclic compound that serves as a crucial building block in various fields of chemical science. Its unique electronic and structural properties, imparted by the presence of three bromine atoms on the pyridine ring, make it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] In medicinal chemistry, the this compound scaffold is utilized in the development of novel therapeutic agents by enabling the creation of diverse molecular architectures that can target specific biological pathways.[2] This technical guide provides an in-depth overview of the physical characteristics of this compound crystals, along with detailed experimental protocols for their characterization and a conceptual workflow illustrating its application in drug discovery.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₂Br₃N | [3] |

| Molecular Weight | 315.79 g/mol | [3] |

| Appearance | Off-white to light yellow crystalline powder | [4] |

| Melting Point | 107-111 °C | [4] |

| Boiling Point | 284 °C | [4] |

| Solubility | Soluble in many organic solvents; insoluble in water. | [5] |

| CAS Number | 2408-70-0 | [3] |

Detailed Physical Characteristics

Crystal Appearance and Morphology

Solubility Profile

This compound is generally insoluble in water but exhibits good solubility in a range of common organic solvents. This is consistent with its nonpolar, halogenated aromatic structure. Based on the principle of "like dissolves like," it is expected to be soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran), and aromatic hydrocarbons (e.g., toluene). It is likely to have lower solubility in polar protic solvents like ethanol and methanol, and very low solubility in nonpolar aliphatic hydrocarbons such as hexane. A precise quantitative solubility analysis would require experimental determination as outlined in the protocols below.

Experimental Protocols

Synthesis and Crystallization of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general method can be adapted from the synthesis of similar halogenated pyridines.

Materials:

-

2,4,6-trihydroxypyridine

-

Phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃)

-

Inert solvent (e.g., toluene, xylene)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Recrystallization solvent (e.g., ethanol, isopropanol)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4,6-trihydroxypyridine in an excess of the brominating agent (e.g., POBr₃).

-

Heat the mixture under reflux for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a 5% sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

For purification and crystal growth, dissolve the crude this compound in a minimal amount of a hot recrystallization solvent (e.g., ethanol).

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Characterization of this compound Crystals

Melting Point Determination:

-

Load a small amount of the dried, purified crystals into a capillary tube, sealed at one end.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of approximately 10-15 °C per minute initially, then slow to 1-2 °C per minute as the melting point is approached.

-

Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.

Single-Crystal X-ray Diffraction (Hypothetical Protocol): Although a solved crystal structure for this compound is not publicly available, the following is a general protocol for its determination.

-

Crystal Selection: Select a single, well-formed crystal of suitable size (typically 0.1-0.3 mm in all dimensions) under a microscope.

-

Mounting: Mount the selected crystal on a goniometer head.

-

Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A preliminary diffraction pattern is collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected at a controlled temperature (often 100 K to reduce thermal motion).

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the space group and the positions of the atoms in the crystal lattice. The structure is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Applications in Drug Discovery and Development

This compound is a valuable scaffold in medicinal chemistry. The bromine atoms serve as versatile synthetic handles that can be replaced or modified through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of functional groups. This allows for the systematic exploration of the chemical space around the pyridine core to identify compounds with desired biological activities.

The following diagram illustrates a generalized workflow for the use of this compound in a drug discovery program.

Caption: Workflow for scaffold-based drug discovery using this compound.

References

An In-depth Technical Guide to 2,4,6-Tribromopyridine: Hazards and Safety Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the hazards and safety precautions associated with 2,4,6-Tribromopyridine (CAS No. 2408-70-0). The information is intended for professionals in research, development, and manufacturing who may handle this compound. Adherence to these safety guidelines is crucial for ensuring a safe laboratory and work environment.

Chemical and Physical Properties

This compound is a brominated heterocyclic compound.[1] It is recognized as a valuable building block in the synthesis of pharmaceuticals and agrochemicals, particularly in the development of herbicides and fungicides.[1] Its bromine substituents enhance its reactivity, making it a key intermediate in organic synthesis.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₅H₂Br₃N | [3] |

| Molecular Weight | 315.79 g/mol | [3] |

| Appearance | White to orange to green powder to crystal | [1] |

| Melting Point | 107 - 111 °C | [1] |

| Boiling Point | 284 °C | [1] |

| CAS Number | 2408-70-0 | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 |

| Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Warning | H319: Causes serious eye irritation |

Data sourced from multiple safety data sheets.[3][4]

Safety Precautions and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory when handling this compound to minimize exposure and prevent adverse health effects.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to control airborne levels.[5]

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

| PPE Type | Specifications |

| Eye/Face Protection | Wear chemical safety goggles and/or a face shield. |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure full skin coverage. |

| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter. |

Always consult your institution's safety guidelines for specific PPE requirements.

Handling and Storage

-

Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[5] Do not eat, drink, or smoke in the handling area.[5] Wash hands and any exposed skin thoroughly with soap and water after handling.[4]

-

Storage: Store in a cool, dry, and well-ventilated area.[4] Keep the container tightly closed when not in use.[4] Store away from incompatible materials such as oxidizing agents.[4]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. Seek medical attention in all cases of exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor if you feel unwell.[5] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[4][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical advice/attention immediately.[4][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[5] |

Spill and Waste Disposal

Proper management of spills and waste is crucial to prevent environmental contamination and ensure regulatory compliance.

-

Spill Response: Evacuate personnel from the immediate spill area and ensure the area is well-ventilated.[5] Shut off all possible sources of ignition.[5] Prevent further leakage or spillage if it is safe to do so.[5] Do not let the chemical enter drains.[5] For minor spills, use dry cleanup procedures. Sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5]

-

Waste Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Experimental Workflow and Logic

Due to the lack of specific, published experimental protocols for the synthesis and biological analysis of this compound in the reviewed literature, a generalized workflow for handling hazardous chemical compounds in a research setting is provided below. This diagram outlines the critical steps from planning to disposal, emphasizing safety and compliance.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and institutional protocols. Always consult the most up-to-date Safety Data Sheet (SDS) for this compound and your organization's specific safety guidelines before handling this chemical.

References

Preliminary Reactivity Studies of 2,4,6-Tribromopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromopyridine is a highly functionalized heterocyclic compound with significant potential as a versatile building block in organic synthesis. The presence of three bromine atoms on the electron-deficient pyridine ring imparts distinct reactivity patterns, making it a valuable precursor for the synthesis of complex molecules in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the preliminary reactivity studies of this compound, focusing on nucleophilic aromatic substitution, metal-halogen exchange, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its application in research and development.

Core Reactivity Principles

The reactivity of this compound is governed by the electronic properties of the pyridine ring and the nature of the carbon-bromine bonds. The electron-withdrawing effect of the nitrogen atom makes the pyridine ring susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. In polyhalogenated pyridines, the 4-position is often the most activated site for nucleophilic aromatic substitution. The bromine atoms also serve as excellent leaving groups and are amenable to various metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring in this compound facilitates nucleophilic aromatic substitution. Generally, the 4-position is the most susceptible to nucleophilic attack due to the resonance stabilization of the Meisenheimer intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom. This regioselectivity is a key feature in the functionalization of this scaffold.

While specific studies detailing extensive nucleophilic substitution on this compound are not abundant in the readily available literature, the general principles of SNAr on polyhalopyridines suggest that nucleophiles will preferentially attack the C4 position. For instance, 2,4,6-trichloropyridine and 2,4,6-trifluoropyridine react with standard nucleophiles exclusively at the 4-position.[1]

Logical Workflow for Nucleophilic Aromatic Substitution:

References

A Technical Guide to the Historical Synthesis of 2,4,6-Tribromopyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the synthesis of 2,4,6-tribromopyridine, a significant halogenated heterocycle in organic synthesis. The document provides a detailed examination of the core synthetic strategies, complete with experimental protocols derived from seminal publications, quantitative data for comparative analysis, and visual representations of the reaction pathways.

High-Temperature Gas-Phase Bromination of 2,6-Dibromopyridine

One of the earliest and most direct methods for the preparation of this compound was the high-temperature, gas-phase bromination of 2,6-dibromopyridine. This method, pioneered by den Hertog and Wibaut, involves the direct reaction of bromine with the substituted pyridine at elevated temperatures, leading to the introduction of a bromine atom at the 4-position of the pyridine ring.

Synthesis of the Starting Material: 2,6-Dibromopyridine

The necessary precursor, 2,6-dibromopyridine, was also synthesized through a high-temperature gas-phase reaction, this time starting from pyridine itself.

A mixture of pyridine vapor and bromine gas was passed through a heated tube, typically filled with a contact substance like pumice, at temperatures ranging from 300°C to 500°C. The reaction yielded a mixture of brominated pyridines, from which 2-bromopyridine and 2,6-dibromopyridine were the main products. The desired 2,6-dibromopyridine was then separated from the reaction mixture by fractional distillation and crystallization.

Bromination of 2,6-Dibromopyridine to this compound

The synthesis of this compound was achieved by passing a mixture of 2,6-dibromopyridine vapor and bromine gas through a reaction tube heated to approximately 500°C. The reaction tube was often packed with a contact material to facilitate the reaction. The main product, this compound, was collected after cooling and purified by recrystallization. This process, while effective, was characterized by the harsh reaction conditions and the formation of side products, including tetrabromopyridine and pentabromopyridine.

Quantitative Data

| Parameter | Synthesis of 2,6-Dibromopyridine | Synthesis of this compound |

| Starting Material | Pyridine | 2,6-Dibromopyridine |

| Reagent | Bromine | Bromine |

| Temperature | 300-500°C | ~500°C |

| Catalyst/Support | Pumice (optional) | Pumice (optional) |

| Key Products | 2-Bromopyridine, 2,6-Dibromopyridine | This compound |

| Side Products | Polybrominated pyridines | 2,3,4,6-Tetrabromopyridine, Pentabromopyridine |

| Purification | Fractional distillation, Crystallization | Recrystallization |

Reaction Pathway

Synthesis via Sandmeyer Reaction of 2,4,6-Triaminopyridine

An alternative historical approach to the synthesis of this compound involves the diazotization of a triamino-substituted pyridine precursor followed by a Sandmeyer reaction. This method offers a solution-phase alternative to the harsh conditions of gas-phase bromination.

Synthesis of the Precursor: 2,4,6-Triaminopyridine

While specific historical methods for the direct synthesis of 2,4,6-triaminopyridine are not as well-documented as for its pyrimidine analogue, a plausible route would involve the amination of a polyhalogenated pyridine. For instance, the reaction of 2,4,6-trichloropyridine with ammonia under pressure could yield the desired triamine.

Conversion to this compound via Sandmeyer Reaction

The Sandmeyer reaction provides a method to replace an amino group on an aromatic ring with a halogen via a diazonium salt intermediate.

2,4,6-Triaminopyridine would first be dissolved in a cold, acidic solution, typically aqueous hydrobromic acid. To this solution, an aqueous solution of sodium nitrite is added dropwise while maintaining a low temperature (0-5°C) to form the tris(diazonium) salt. This intermediate is then added to a solution of copper(I) bromide in hydrobromic acid. The diazonium groups are replaced by bromine atoms, leading to the formation of this compound, which would precipitate from the reaction mixture and could be purified by filtration and recrystallization.

Quantitative Data (Hypothetical based on analogous reactions)

| Parameter | Diazotization | Sandmeyer Reaction |

| Starting Material | 2,4,6-Triaminopyridine | Tris(diazonium) salt of 2,4,6-triaminopyridine |

| Reagents | Sodium Nitrite, Hydrobromic Acid | Copper(I) Bromide, Hydrobromic Acid |

| Temperature | 0-5°C | Room Temperature to mild heating |

| Key Product | Tris(diazonium) salt | This compound |

| Purification | - | Filtration, Recrystallization |

Reaction Pathway

Conclusion

The historical synthesis of this compound primarily relied on two distinct strategies. The high-temperature, gas-phase bromination of 2,6-dibromopyridine represents a direct but aggressive approach, characteristic of early synthetic methodologies for halogenated pyridines. In contrast, the Sandmeyer reaction of a triaminopyridine precursor offers a more controlled, solution-phase alternative, leveraging the well-established chemistry of diazonium salts. While the gas-phase method is historically significant and directly documented, the Sandmeyer route represents a plausible and synthetically valuable alternative that would have been accessible to chemists of that era. These foundational methods have paved the way for the development of more modern, efficient, and selective syntheses of this important heterocyclic building block.

Methodological & Application

Application Notes and Protocols for 2,4,6-Tribromopyridine in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,4,6-tribromopyridine in Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for selective functionalization, primarily at the C4 position, offering a gateway to a diverse range of substituted pyridine derivatives crucial for pharmaceutical and materials science research.

Introduction to Regioselectivity

The Suzuki-Miyaura cross-coupling of polyhalogenated pyridines, such as this compound, is a powerful tool for the synthesis of complex heteroaromatic compounds. The inherent electronic properties of the pyridine ring dictate the regioselectivity of the reaction. The C4 position of this compound is the most electrophilic and sterically accessible site, making it the most reactive position for oxidative addition of the palladium catalyst. Consequently, Suzuki-Miyaura reactions with one equivalent of a boronic acid will predominantly yield the C4-arylated product, 2,6-dibromo-4-arylpyridine. This selective reactivity allows for a stepwise functionalization strategy, where the remaining bromine atoms at the C2 and C6 positions can be targeted in subsequent cross-coupling reactions.

General Reaction Scheme

The selective mono-arylation of this compound at the C4 position can be represented by the following general scheme:

Application Notes and Protocols for Sonogashira Coupling of 2,4,6-Tribromopyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the Sonogashira coupling of 2,4,6-tribromopyridine. This versatile building block, possessing three reactive bromine atoms, offers a pathway to a variety of mono-, di-, and tri-alkynylated pyridine derivatives, which are valuable scaffolds in medicinal chemistry, materials science, and organic synthesis. The protocols outlined below are based on established methodologies and provide a starting point for the development of specific synthetic routes.

Introduction to Sonogashira Coupling on this compound

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] In the case of this compound, the three bromine atoms exhibit differential reactivity, allowing for the potential for selective mono-, di-, or tri-alkynylation by carefully controlling the reaction conditions.

The reactivity of the bromine atoms is influenced by their position on the pyridine ring. The bromine atoms at the 2- and 6-positions are generally more reactive than the bromine at the 4-position due to electronic effects of the nitrogen atom. This inherent difference in reactivity can be exploited to achieve selective functionalization.

Data Presentation: Reaction Conditions for Sonogashira Coupling of this compound

The following tables summarize typical reaction conditions for achieving different degrees of alkynylation on this compound. It is important to note that optimization of these conditions may be necessary for specific substrates and desired outcomes.

Table 1: Conditions for Tri-alkynylation of this compound

| Parameter | Condition | Notes |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst. |

| Co-catalyst | CuI (10 mol%) | Copper(I) iodide is the standard co-catalyst. |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | The base also often serves as the solvent or co-solvent. |

| Solvent | Toluene or THF | Anhydrous and degassed solvents are crucial for optimal results. |

| Alkyne | 3.3 equivalents | A slight excess of the alkyne is used to ensure complete reaction. |

| Temperature | 70-80 °C | Heating is typically required for the less reactive bromine positions. |

| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or GC-MS. |

| Yield | >80% (typical) | Yields are highly dependent on the specific alkyne used. |

Table 2: Representative Conditions for Selective Mono-alkynylation of this compound

Disclaimer: The following conditions are representative and will likely require optimization for specific substrates to achieve high selectivity and yield.

| Parameter | Condition | Notes |

| Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A Pd(II) precatalyst is often used. |

| Co-catalyst | CuI (5-10 mol%) | |

| Base | Triethylamine (Et₃N) | |

| Solvent | THF or DMF | |

| Alkyne | 1.0-1.2 equivalents | Stoichiometry is critical for minimizing multiple substitutions. |

| Temperature | Room Temperature to 40 °C | Lower temperatures favor selective reaction at the most reactive sites (C2/C6). |

| Reaction Time | 1-4 hours | Careful monitoring is essential to stop the reaction after mono-substitution. |

| Yield | Variable | Yields are highly dependent on the success of achieving selectivity. |

Table 3: Representative Conditions for Selective Di-alkynylation of this compound

Disclaimer: The following conditions are representative and will likely require optimization for specific substrates to achieve high selectivity and yield.

| Parameter | Condition | Notes |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | |

| Co-catalyst | CuI (10 mol%) | |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | |

| Solvent | Toluene or Dioxane | |

| Alkyne | 2.0-2.2 equivalents | Precise control of stoichiometry is key. |

| Temperature | 50-70 °C | Intermediate temperatures can promote reaction at the C2 and C6 positions. |

| Reaction Time | 6-12 hours | Monitoring is crucial to prevent tri-substitution. |

| Yield | Variable | A mixture of mono-, di-, and tri-substituted products is possible. |

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Tris((trimethylsilyl)ethynyl)pyridine

This protocol is adapted from a documented synthesis and details the complete substitution of all three bromine atoms.

Materials:

-

This compound

-

(Trimethylsilyl)acetylene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating plate

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.10 eq).

-

Add anhydrous toluene and anhydrous triethylamine to the flask.

-

Degas the mixture by bubbling with argon for 15-20 minutes.

-

Add (trimethylsilyl)acetylene (3.3 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 75 °C and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Filter the mixture through a pad of Celite® to remove insoluble salts, and wash the pad with toluene.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2,4,6-tris((trimethylsilyl)ethynyl)pyridine.

Protocol 2: Representative Protocol for Selective Mono-alkynylation of this compound

This protocol provides a general starting point for achieving mono-substitution. Optimization will be required.

Materials:

-

This compound

-

Terminal Alkyne (e.g., Phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Add anhydrous THF and triethylamine.

-

Degas the mixture by bubbling with argon for 15 minutes.

-

Add the terminal alkyne (1.1 eq) dropwise at room temperature.

-

Stir the reaction at room temperature and monitor closely by TLC every 30 minutes.

-

Once the starting material is consumed and the desired mono-alkynylated product is the major component, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the mono-alkynylated product from unreacted starting material and di-substituted byproducts.

Visualizations

Caption: General mechanism of the Sonogashira coupling reaction.

Caption: General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for the Synthesis of Functionalized Pyridines from 2,4,6-Tribromopyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of functionalized pyridines utilizing 2,4,6-tribromopyridine as a versatile starting material. This document outlines key synthetic strategies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering detailed experimental protocols and quantitative data to facilitate the development of novel pyridine-based compounds for pharmaceutical and materials science applications.

Introduction

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the pyridine ring is therefore of paramount importance in medicinal chemistry and drug discovery. This compound serves as a valuable and readily available building block, offering three distinct reaction sites that can be selectively manipulated to introduce a variety of substituents. The differential reactivity of the bromine atoms—with the C4 position being the most activated towards nucleophilic attack and susceptible to selective cross-coupling under specific conditions, followed by the C2 and C6 positions—allows for a stepwise and controlled approach to the synthesis of highly substituted and complex pyridine derivatives.

This document details protocols for several key transformations of this compound, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution (SNAr).

Synthetic Strategies and Workflows

The functionalization of this compound can be approached through a variety of synthetic routes. The choice of reaction depends on the desired functionality to be introduced. The following diagram illustrates a general workflow for the sequential functionalization of this compound.

Caption: General workflow for the stepwise functionalization of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are central to the functionalization of this compound.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction enables the formation of C-C bonds by coupling the aryl bromide with an organoboron reagent. Regioselective coupling can be achieved by carefully controlling the reaction conditions. Generally, the C4 position is more reactive, allowing for selective mono-arylation. Subsequent functionalization of the C2 and C6 positions can be achieved under more forcing conditions.

Table 1: Suzuki-Miyaura Coupling of Halogenated Pyridines

| Entry | Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | 2,4,6-Trichloropyrido[2,3-d]pyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | 110 | 3 | 2,4-Dichloro-6-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine | 83[1] |

| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 2-Chloro-4-phenylpyrimidine | 74[2] |

| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | Good[3] |

-

To a degassed solution of this compound (1.0 mmol) in a suitable solvent such as toluene (10 mL) is added the desired arylboronic acid (1.05 equiv.).

-

A base, such as potassium carbonate (2.0 equiv.), is then added, followed by the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).[1]

-

The reaction mixture is stirred at 110 °C under an inert atmosphere and monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, and water (10 mL) is added.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the 4-aryl-2,6-dibromopyridine.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling reaction is a reliable method for the formation of C(sp²)-C(sp) bonds, providing access to alkynyl-substituted pyridines. Similar to the Suzuki-Miyaura reaction, selective mono-alkynylation at the C4 position can be achieved.

Table 2: Sonogashira Coupling of Halogenated Pyridines

| Entry | Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 98[4] |

| 2 | Aryl Halide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 89[5] |

| 3 | Aryl Halide | Phenylacetylene | Nanosized MCM-41-Pd (0.1) | CuI (0.2) | K₂CO₃ | DMF | 50 | - | Good[6] |

-

To a solution of this compound (1.0 mmol) in a mixture of THF and a suitable amine base (e.g., triethylamine or diisopropylamine) is added the terminal alkyne (1.1 equiv.).[5]

-

The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.) and a copper(I) co-catalyst (e.g., CuI, 0.025 equiv.) are added sequentially.[5]

-

The reaction is stirred at room temperature or slightly elevated temperatures and monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is diluted with an organic solvent (e.g., diethyl ether) and filtered through a pad of celite.

-

The filtrate is washed with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the C2 and C6 positions of the pyridine ring.[7][8] Mono-amination can often be achieved by controlling the stoichiometry of the amine.